molecular formula C8H7BrN2S B1373282 5-Bromo-2-methyl-4-thiocyanatoaniline CAS No. 1081803-34-0

5-Bromo-2-methyl-4-thiocyanatoaniline

Cat. No. B1373282
CAS RN: 1081803-34-0
M. Wt: 243.13 g/mol
InChI Key: LLLTVSFIYBDXRB-UHFFFAOYSA-N
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Description

5-Bromo-2-methyl-4-thiocyanatoaniline, also known as (4-amino-2-bromo-5-methylphenyl) thiocyanate, is a heterocyclic organic compound . It has a molecular weight of 243.1 and a molecular formula of C8H7BrN2S . The compound is used for experimental and research purposes .


Molecular Structure Analysis

The molecular structure of 5-Bromo-2-methyl-4-thiocyanatoaniline consists of a bromine atom (Br), a methyl group (CH3), an amino group (NH2), and a thiocyanate group (SCN) attached to a benzene ring . The canonical SMILES representation is CC1=CC(=C(C=C1N)Br)SC#N .

Scientific Research Applications

Organic Synthesis

5-Bromo-2-methyl-4-thiocyanatoaniline: is a versatile building block in organic synthesis. Its thiocyanate group can act as a nucleophile or electrophile, allowing for various substitution reactions. Researchers utilize this compound to synthesize complex molecules, including pharmaceuticals and agrochemicals .

Material Science

In material science, this compound’s unique structure is explored for the development of novel materials. Its bromine atom can be used for further functionalization, leading to materials with specific optical or electronic properties .

Analytical Chemistry

Due to its distinct spectral properties, 5-Bromo-2-methyl-4-thiocyanatoaniline serves as an analytical reagent. It can be used to develop colorimetric assays for the detection of metal ions or other organic compounds .

Medicinal Chemistry

The compound finds applications in medicinal chemistry for drug design. Its molecular framework is incorporated into potential therapeutic agents, particularly in the design of kinase inhibitors that have applications in cancer treatment .

Agricultural Research

In agricultural research, derivatives of 5-Bromo-2-methyl-4-thiocyanatoaniline are investigated for their potential use as herbicides or pesticides. The thiocyanate moiety is known to interact with certain enzymes found in pests .

Photodynamic Therapy

This compound is also studied for its use in photodynamic therapy (PDT). By attaching it to photosensitizers, researchers aim to develop treatments that can be activated by light to kill cancer cells .

Chemical Sensors

The unique reactivity of 5-Bromo-2-methyl-4-thiocyanatoaniline makes it suitable for the development of chemical sensors. It can be used to create sensors that detect environmental pollutants or toxic gases .

Nanotechnology

Lastly, in nanotechnology, this compound is used to modify the surface of nanoparticles. This modification can impart stability or allow for the targeted delivery of the nanoparticles to specific cells or tissues .

Safety and Hazards

5-Bromo-2-methyl-4-thiocyanatoaniline is harmful by inhalation, in contact with skin, and if swallowed . It’s important to avoid dust formation and to avoid breathing in mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment should be worn .

properties

IUPAC Name

(4-amino-2-bromo-5-methylphenyl) thiocyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2S/c1-5-2-8(12-4-10)6(9)3-7(5)11/h2-3H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLLTVSFIYBDXRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1N)Br)SC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00674927
Record name 4-Amino-2-bromo-5-methylphenyl thiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00674927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-methyl-4-thiocyanatoaniline

CAS RN

1081803-34-0
Record name 4-Amino-2-bromo-5-methylphenyl thiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00674927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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